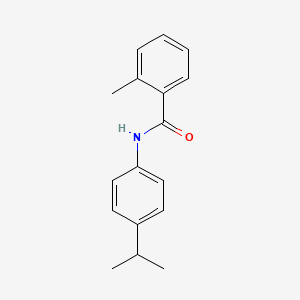

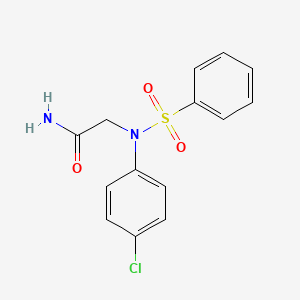

1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves multiple steps, including the coupling of sulfonyl chlorides with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For example, a series of O-substituted derivatives of sulfonamides bearing a piperidine nucleus was synthesized through dynamic pH control in aqueous media, showcasing the complex synthetic pathways involved in generating such compounds (Khalid et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide" often features a piperidine nucleus substituted with various groups, influencing their chemical behavior and biological activity. Structural characterization techniques, such as X-ray diffraction and AM1 molecular orbital methods, provide insight into the conformation and arrangement of atoms within these molecules, which is crucial for understanding their properties and interactions (Banerjee et al., 2002).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including acylation, sulfonation, and substitution, leading to a wide range of derivatives with distinct properties. The chemical reactivity is significantly influenced by the substituents attached to the piperidine nucleus and the sulfonamide group, allowing for the targeted modification of these molecules for specific applications. The synthesis process often involves the use of reagents like sodium hydride (NaH) and dimethylformamide (DMF) to facilitate these reactions (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of "1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide" and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. For instance, solvated forms of related compounds have been studied to understand their behavior in different solvents, which is essential for their use in various biological and chemical processes (Banerjee et al., 2002).

科学的研究の応用

Synthesis and Pharmacological Properties

A study by Sonda et al. (2004) discusses the synthesis of benzamide derivatives, including compounds similar to 1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide, which are selective serotonin 4 receptor agonists. These compounds have potential applications in enhancing gastrointestinal motility, offering promise as prokinetic agents effective in both the upper and lower gastrointestinal tract (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Enzyme Inhibition Properties

Khalid et al. (2013) synthesized O-substituted derivatives of a compound structurally similar to 1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide. These derivatives showed significant inhibition activity against butyrylcholinesterase enzyme, highlighting their potential in biomedical applications (Khalid, Rehman, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Synthesis of Cyclic Compounds

Back and Nakajima (2000) explored the synthesis of piperidines and related compounds, demonstrating methods that could potentially apply to 1-(butylsulfonyl)-N-(2-methoxyphenyl)-3-piperidinecarboxamide. These methods are valuable for creating diverse structures in medicinal chemistry (Back & Nakajima, 2000).

Antibacterial Activity

Ajani et al. (2013) synthesized N,N-diethyl amide bearing sulfonamide derivatives, including compounds similar to the subject chemical, which exhibited potent antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

特性

IUPAC Name |

1-butylsulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-3-4-12-24(21,22)19-11-7-8-14(13-19)17(20)18-15-9-5-6-10-16(15)23-2/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQDNBTWVCOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(2-methoxyphenyl)piperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)